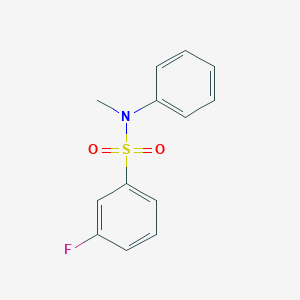

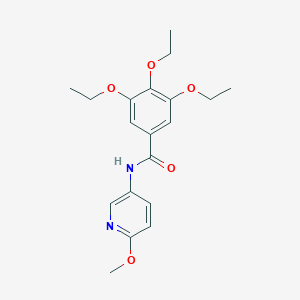

N-(2-ethyl-6-methylphenyl)-2,6-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-ethyl-6-methylphenyl)-2,6-difluorobenzamide, also known as diflubenzuron, is a benzoylurea insecticide that is widely used in agriculture and forestry to control insect pests. It has been found to be effective against a wide range of insects, including caterpillars, beetles, and mosquitoes. Diflubenzuron is a white crystalline solid that is insoluble in water but soluble in organic solvents such as acetone and ethanol.

Mécanisme D'action

Diflubenzuron acts as an insect growth regulator by interfering with the synthesis of chitin, a key component of the insect exoskeleton. It inhibits the activity of chitin synthase, an enzyme that is necessary for the formation of chitin. As a result, the insect is unable to molt properly and eventually dies.

Biochemical and Physiological Effects:

Diflubenzuron has been found to have low toxicity to mammals and birds, but it can be toxic to aquatic organisms such as fish and crustaceans. It has been shown to have a long half-life in soil and can persist in the environment for several years.

Avantages Et Limitations Des Expériences En Laboratoire

Diflubenzuron has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under a wide range of conditions and can be stored for long periods of time. However, N-(2-ethyl-6-methylphenyl)-2,6-difluorobenzamiden can be expensive and may not be readily available in some areas.

Orientations Futures

There are several future directions for research on N-(2-ethyl-6-methylphenyl)-2,6-difluorobenzamiden. One area of interest is the development of new formulations that are more effective against specific insect pests. Another area of research is the study of the environmental impact of N-(2-ethyl-6-methylphenyl)-2,6-difluorobenzamiden and its persistence in the soil. Additionally, there is a need for research on the potential health effects of N-(2-ethyl-6-methylphenyl)-2,6-difluorobenzamiden on humans and other mammals. Finally, there is a need for research on alternative insect control methods that are more environmentally friendly and sustainable.

Méthodes De Synthèse

Diflubenzuron can be synthesized by reacting 2,6-difluorobenzoyl chloride with N-(2-ethyl-6-methylphenyl)urea in the presence of a base such as triethylamine. The reaction yields N-(2-ethyl-6-methylphenyl)-2,6-difluorobenzamiden as a white solid with a yield of around 70-80%.

Applications De Recherche Scientifique

Diflubenzuron has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests. It has been used in agriculture to control pests such as the cotton bollworm, diamondback moth, and Colorado potato beetle. Diflubenzuron has also been used in forestry to control defoliating insects such as the gypsy moth and spruce budworm.

Propriétés

Nom du produit |

N-(2-ethyl-6-methylphenyl)-2,6-difluorobenzamide |

|---|---|

Formule moléculaire |

C16H15F2NO |

Poids moléculaire |

275.29 g/mol |

Nom IUPAC |

N-(2-ethyl-6-methylphenyl)-2,6-difluorobenzamide |

InChI |

InChI=1S/C16H15F2NO/c1-3-11-7-4-6-10(2)15(11)19-16(20)14-12(17)8-5-9-13(14)18/h4-9H,3H2,1-2H3,(H,19,20) |

Clé InChI |

SHFPNIHCYHIXFM-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC(=C1NC(=O)C2=C(C=CC=C2F)F)C |

SMILES canonique |

CCC1=CC=CC(=C1NC(=O)C2=C(C=CC=C2F)F)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)

![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)

![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)

![4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide](/img/structure/B263497.png)

![N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)